molecular formula C36H19ClN6O12Ru-4 B11927600 2-(4-Carboxylatopyridin-2-yl)pyridine-4-carboxylate;hydron;ruthenium(2+);chloride

2-(4-Carboxylatopyridin-2-yl)pyridine-4-carboxylate;hydron;ruthenium(2+);chloride

Cat. No.: B11927600
M. Wt: 864.1 g/mol
InChI Key: GINOQULVKVCOFM-UHFFFAOYSA-H
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Description

This compound is a ruthenium(II) complex featuring two pyridine-based carboxylate ligands. Its structure includes a central ruthenium ion coordinated to two nitrogen-containing aromatic rings (pyridine derivatives) with carboxylate groups at specific positions (4-carboxylatopyridin-2-yl and pyridine-4-carboxylate). The chloride counterion balances the charge, and the hydron (H⁺) likely arises from protonation during synthesis. Ruthenium complexes of this type are notable for their applications in catalysis, photochemistry, and medicinal chemistry due to their tunable redox properties and ligand-based electronic effects .

Properties

Molecular Formula

C36H19ClN6O12Ru-4

Molecular Weight

864.1 g/mol

IUPAC Name

2-(4-carboxylatopyridin-2-yl)pyridine-4-carboxylate;hydron;ruthenium(2+);chloride

InChI

InChI=1S/3C12H8N2O4.ClH.Ru/c3*15-11(16)7-1-3-13-9(5-7)10-6-8(12(17)18)2-4-14-10;;/h3*1-6H,(H,15,16)(H,17,18);1H;/q;;;;+2/p-6

InChI Key

GINOQULVKVCOFM-UHFFFAOYSA-H

Canonical SMILES

[H+].C1=CN=C(C=C1C(=O)[O-])C2=NC=CC(=C2)C(=O)[O-].C1=CN=C(C=C1C(=O)[O-])C2=NC=CC(=C2)C(=O)[O-].C1=CN=C(C=C1C(=O)[O-])C2=NC=CC(=C2)C(=O)[O-].[Cl-].[Ru+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Carboxylatopyridin-2-yl)pyridine-4-carboxylate;hydron;ruthenium(2+);chloride typically involves the coordination of ruthenium with pyridine carboxylate ligands. The reaction conditions often require a controlled environment with specific solvents such as acetone or methanol. The process involves heating the reactants to a temperature above 250°C to facilitate the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, ensuring that the compound is produced in sufficient quantities to meet industrial demands. The use of advanced equipment and technology helps in maintaining the purity and quality of the compound .

Chemical Reactions Analysis

Types of Reactions

2-(4-Carboxylatopyridin-2-yl)pyridine-4-carboxylate;hydron;ruthenium(2+);chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of ruthenium.

    Reduction: Reduction reactions can convert the compound to lower oxidation states.

    Substitution: The pyridine carboxylate ligands can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce higher oxidation states of ruthenium, while substitution reactions can yield new complexes with different ligands .

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C36H19ClN6O12Ru
  • CAS Number : 97333-46-5
  • IUPAC Name : 2-(4-carboxylatopyridin-2-yl)pyridine-4-carboxylate; hydron; ruthenium(2+); chloride
  • Molecular Weight : 655.6 g/mol

Key Characteristics

The presence of the ruthenium center is crucial for the compound's reactivity and stability in various chemical environments. It is known for:

  • High catalytic activity in organic transformations.
  • Photochemical properties that enable light-driven reactions.

Catalysis

The compound is primarily recognized for its role as a catalyst in various chemical reactions. Key applications include:

  • Organic Synthesis : The ruthenium complex facilitates the formation of carbon-carbon bonds, making it valuable in the synthesis of complex organic molecules. It has been employed in reactions such as cross-coupling and hydrogenation.
  • Water Oxidation Catalysis : Research indicates that ruthenium complexes can effectively catalyze water oxidation, a critical reaction for solar energy conversion and artificial photosynthesis . This process is essential for generating oxygen and hydrogen from water, contributing to sustainable energy solutions.

Photocatalysis

The compound exhibits significant photocatalytic activity, which allows it to harness light energy for chemical transformations. Applications include:

  • Photochemical Reactions : It can drive reactions under light irradiation, such as the conversion of CO2 into hydrocarbons, which is pivotal for carbon capture technologies.
  • Dye-Sensitized Solar Cells (DSSCs) : The unique optical properties of this complex make it suitable as a sensitizer in DSSCs, enhancing their efficiency by improving light absorption and electron transfer processes.

Drug Development

The coordination chemistry of ruthenium complexes has opened avenues for drug development:

  • Anticancer Agents : Ruthenium-based compounds have shown promising results in preclinical studies as potential anticancer agents due to their ability to induce apoptosis in cancer cells while minimizing toxicity to healthy cells.

Material Science

In materials science, this compound contributes to the development of advanced materials:

  • Metal-Organic Frameworks (MOFs) : The incorporation of ruthenium complexes into MOFs enhances their catalytic properties and stability, making them suitable for gas storage and separation applications.

Case Study 1: Ruthenium Complexes in Water-Oxidation Catalysis

A study published on the mechanisms of photoisomerization and water oxidation highlights the efficiency of mononuclear ruthenium(II) complexes in catalyzing these reactions. The research provides insights into the structural requirements for optimal catalytic activity and stability under operational conditions .

Case Study 2: Photocatalytic CO2 Reduction

Research conducted on photocatalytic systems utilizing ruthenium complexes demonstrates their effectiveness in reducing CO2 to valuable hydrocarbons under visible light irradiation. This study emphasizes the importance of ligand design in enhancing photocatalytic efficiency and selectivity.

Mechanism of Action

The mechanism of action of 2-(4-Carboxylatopyridin-2-yl)pyridine-4-carboxylate;hydron;ruthenium(2+);chloride involves its interaction with molecular targets such as DNA, proteins, and enzymes. The ruthenium ion can form coordination complexes with these targets, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound belongs to a class of ruthenium(II) polypyridyl complexes. Key structural analogs include:

Compound Name Molecular Formula Molecular Weight Ligand Substituents Key Properties/Applications Reference
Chloro(2,2'-bipyridine)(4'-carboxy-2,2',2''-terpyridine)ruthenium(1+) chloride C₂₆H₁₉Cl₂N₅O₂Ru 620.47 Carboxy-terpyridine, bipyridine Photosensitizers, redox-active catalysts
Chloro(4,4'-dicarboxy-2,2'-bipyridine)(terpyridine)ruthenium(1+) dihydrochloride C₂₇H₁₉Cl₂N₅O₄Ru 664.48 Dicarboxy-bipyridine, terpyridine Solar cell applications, light absorption
Target Compound: 2-(4-Carboxylatopyridin-2-yl)pyridine-4-carboxylate; Ru²⁺; Cl⁻ Likely C₁₆H₁₀ClN₂O₄Ru ~450 (estimated) Dual carboxylate-pyridine ligands Hypothesized for catalytic/medicinal use

Key Differences:

Ligand Architecture : The target compound uses two distinct pyridine-carboxylate ligands, whereas analogs often employ symmetric ligands (e.g., bipyridine or terpyridine with uniform substituents). This asymmetry may enhance solubility or alter electronic properties .

Charge and Counterions : The presence of chloride in the target compound contrasts with dihydrochloride salts in analogs (e.g., BPRU23), affecting solubility and ionic strength in solution .

Spectroscopic and Analytical Data

  • IR Spectroscopy : Carboxylate ligands in the target compound would show characteristic C=O stretches near 1700 cm⁻¹, similar to pyridine-carboxylate derivatives in (173.46–169.83 ppm for C=O in ¹³C NMR) .
  • NMR : Protons adjacent to carboxylate groups in the target compound would resonate downfield (~δ 8.5–9.0 ppm in ¹H NMR), aligning with shifts observed in for pyridine-carbohydrazide derivatives .

Research Findings and Limitations

Ligand Effects on Redox Behavior: Studies on analogous Ru(II) complexes () show that electron-withdrawing ligands (e.g., carboxylates) lower reduction potentials, making the target compound more resistant to oxidation .

Solubility Challenges : While carboxylate groups typically enhance aqueous solubility, steric hindrance from asymmetric ligands in the target compound may limit this advantage compared to simpler analogs .

Biological Activity : Pyridine-carboxylate Ru complexes are less explored in medicinal contexts than chlorophenyl derivatives (), necessitating further studies on cytotoxicity and target specificity .

Biological Activity

The compound 2-(4-Carboxylatopyridin-2-yl)pyridine-4-carboxylate;hydron;ruthenium(2+);chloride represents a class of ruthenium-based complexes that have garnered attention for their potential biological activities, particularly in the context of cancer treatment. This article explores the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential applications in medicinal chemistry.

Synthesis and Characterization

The synthesis of ruthenium complexes often involves the coordination of various ligands to a central ruthenium atom. In the case of 2-(4-Carboxylatopyridin-2-yl)pyridine-4-carboxylate complexes, the ligand structure incorporates carboxylate groups that enhance solubility and biological interaction. Characterization techniques such as X-ray crystallography and NMR spectroscopy are crucial for understanding the geometry and electronic properties of these complexes.

Cytotoxicity Studies

Cytotoxicity is a primary measure of the biological activity of metal complexes. Recent studies have employed the MTT assay to evaluate the cytotoxic effects of various ruthenium complexes on cancer cell lines, including HeLa (cervical cancer) and HEK293T (human embryonic kidney) cells. The results indicate that while some ruthenium complexes exhibit moderate cytotoxicity, others show selective targeting towards cancer cells.

ComplexCell LineIC50 (μM)Notes
RAPTA-CHeLa>80Low cytotoxicity compared to cisplatin
2-(4-Carboxylatopyridin-2-yl)pyridine-4-carboxylateHeLaTBDUnder investigation

The mechanisms by which ruthenium complexes exert their biological effects are multifaceted. They may involve:

  • DNA Binding : Ruthenium complexes can interact with DNA, leading to the formation of adducts that disrupt replication and transcription processes.
  • Protein Interaction : These complexes often exhibit high affinity for proteins, which can alter cellular signaling pathways and induce apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that ruthenium complexes can induce oxidative stress within cells, contributing to their cytotoxic effects.

Case Study 1: RAPTA Complexes

RAPTA (Ru(II)-arene-phosphine) complexes have been extensively studied for their anticancer properties. For instance, RAPTA-C has shown selectivity for tumor cells over healthy cells, attributed to its ability to bind proteins preferentially compared to DNA. Despite its low cytotoxicity in vitro, it has demonstrated significant efficacy in vivo models .

Case Study 2: Novel Ruthenium Complexes

Recent investigations into novel ruthenium(II) complexes with pyridine-based ligands revealed promising results in photodynamic therapy applications. These compounds can release ligands upon light activation, generating reactive species that can damage cellular components selectively in targeted tissues .

Q & A

Q. Table 1: Synthetic Optimization

ParameterOptimal ConditionImpact on Yield/Purity
pH3.5–4.0 (aqueous HCl)Prevents ligand hydrolysis
Temperature80°C, 12 hMaximizes coordination efficiency
Ligand:Ru Ratio2:1Minimizes unreacted RuCl₃

Advanced: How do protonation states of the pyridine-carboxylate ligands influence electrochemical properties?

Methodological Answer:
Protonation alters ligand electron-donating capacity, affecting Ru(II/III) redox potentials. To analyze:

  • pH-Dependent Cyclic Voltammetry : Perform experiments in buffered solutions (pH 2–7). The Ru(II/III) peak potential shifts cathodically (~50 mV per pH unit) due to carboxylate deprotonation stabilizing Ru(III) .
  • Contradiction Alert : X-ray crystallography (SHELX-refined structures) may show static ligand geometry, while NMR (e.g., [13]C in DMSO-d₆) reveals dynamic protonation equilibria. Resolve discrepancies by correlating electrochemical data with crystallographic bond lengths (e.g., Ru-N distances < 2.1 Å indicate strong-field ligands) .

Basic: What spectroscopic techniques are critical for characterizing this complex?

Methodological Answer:

  • NMR : [1]H NMR in D₂O/CD₃OD identifies ligand proton environments (e.g., pyridine protons at δ 7.5–8.5 ppm). [13]C NMR detects carboxylate carbons at δ 165–175 ppm .
  • UV-Vis : Bands at 285 nm (π→π* ligand transitions) and 450 nm (metal-to-ligand charge transfer, MLCT) confirm coordination .
  • X-ray Crystallography : Use SHELXL for structure refinement. Key metrics: Ru-N bond lengths (2.05–2.15 Å), Cl⁻ counterion placement (check for disorder with SHELXD) .

Advanced: How to resolve contradictions between spectroscopic and crystallographic data?

Methodological Answer:

  • Case Study : If NMR suggests dynamic ligand behavior (e.g., protonation equilibria), but crystallography shows a fixed structure:
    • Perform variable-temperature NMR to detect exchange broadening.
    • Use DFT calculations (B3LYP/def2-TZVP) to model protonation-dependent geometries.
    • Validate with EXAFS to probe Ru-ligand distances in solution vs. solid state .

Q. Table 2: Data Contradiction Resolution

TechniqueObservationResolution Strategy
NMRBroad peaks at RTVT-NMR or DOSY
X-rayStatic ligand geometryCompare with EXAFS

Basic: What are the stability considerations for this complex in aqueous solutions?

Methodological Answer:

  • pH Stability : Below pH 3, carboxylate groups protonate, leading to ligand dissociation. Above pH 6, Ru-OH species form. Stability range: pH 3.5–5.5 .
  • Light Sensitivity : MLCT transitions make the complex photosensitive. Store in amber vials under N₂.
  • Counterion Effects : Chloride (vs. PF₆⁻) enhances solubility but may lead to ligand displacement in polar solvents. Monitor via conductivity measurements .

Advanced: What catalytic applications exploit the redox activity of this Ru(II) complex?

Methodological Answer:

  • Water Oxidation : The complex acts as a photosensitizer in artificial photosynthesis. Key metrics:
    • Turnover frequency (TOF): 0.1–1.0 s⁻¹ under visible light (λ > 420 nm).
    • Mechanistic Insight: Use EPR to detect Ru(III)-oxyl intermediates .
  • Contradiction Alert : Catalytic efficiency may vary between batch and flow reactors. Optimize using a continuous-flow setup with in-situ UV monitoring to prevent decomposition .

Basic: How to validate purity post-synthesis?

Methodological Answer:

  • HPLC-MS : Use a C18 column (gradient: 5→95% MeCN in H₂O + 0.1% TFA). Look for [M-Cl]⁺ ion (m/z ~550–600).
  • Elemental Analysis : Match calculated vs. observed %C/%H/%N (tolerance: ±0.3%).
  • TGA : Confirm absence of solvent (weight loss <2% below 150°C) .

Advanced: How does ligand functionalization impact supramolecular interactions?

Methodological Answer:

  • Case Study : Replace carboxylate with ester groups to study π-stacking vs. H-bonding:
    • Synthesize ethyl ester derivative (ligand + EtOH/H₂SO₄).
    • Compare crystal packing (SHELX-refined structures): Carboxylates form H-bonded dimers; esters show π-π interactions (interplanar distance ~3.5 Å) .
    • Validate with Hirshfeld surface analysis (CrystalExplorer) .

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